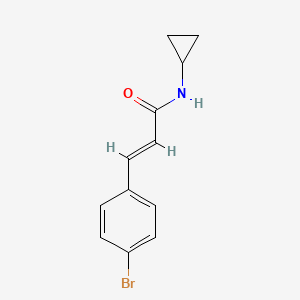![molecular formula C15H11N9O B10900580 3-methyl-1-oxo-2-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10900580.png)
3-methyl-1-oxo-2-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-1-OXO-2-{[(E)-2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONO]METHYL}-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups, including a tetrazole ring, a hydrazone linkage, and a cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-OXO-2-{[(E)-2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONO]METHYL}-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrazole ring, the introduction of the hydrazone linkage, and the final assembly of the benzimidazole core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is critical to ensure the process is environmentally friendly and economically viable.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-1-OXO-2-{[(E)-2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONO]METHYL}-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and biological activity.
Reduction: Reduction reactions can modify the functional groups, such as reducing the hydrazone linkage to an amine.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-METHYL-1-OXO-2-{[(E)-2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONO]METHYL}-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The tetrazole ring and hydrazone linkage may interact with enzymes or receptors, modulating their activity. The cyanide group could also play a role in its biological effects, potentially through inhibition of certain metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrazole derivatives: These compounds share the tetrazole ring and may exhibit similar reactivity and biological activity.
Hydrazone derivatives: Compounds with hydrazone linkages are known for their diverse chemical and biological properties.
Benzimidazole derivatives: These compounds are widely studied for their medicinal properties, including antiviral and anticancer activities.
Uniqueness
What sets 3-METHYL-1-OXO-2-{[(E)-2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONO]METHYL}-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE apart is the combination of these functional groups in a single molecule
Propiedades
Fórmula molecular |
C15H11N9O |
|---|---|
Peso molecular |
333.31 g/mol |
Nombre IUPAC |
(2Z)-3-methyl-1-oxo-2-[[2-(2H-tetrazol-5-yl)hydrazinyl]methylidene]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C15H11N9O/c1-8-9(6-16)13-18-11-4-2-3-5-12(11)24(13)14(25)10(8)7-17-19-15-20-22-23-21-15/h2-5,7,17H,1H3,(H2,19,20,21,22,23)/b10-7- |
Clave InChI |
KVBWMFQQUFEFRM-YFHOEESVSA-N |
SMILES isomérico |
CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C\NNC4=NNN=N4)C#N |
SMILES canónico |
CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNNC4=NNN=N4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10900500.png)
![(4Z)-4-[2-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B10900508.png)
![N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900514.png)
![(E)-N-hydroxy-1-[1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]methanimine](/img/structure/B10900517.png)
![(2E)-2-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10900519.png)
![2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10900526.png)

![4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10900534.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B10900553.png)
![6-(2-Chlorophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10900556.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10900567.png)
![2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B10900569.png)
![2-chloro-4-{5-[(E)-{2-[(4-iodo-3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10900582.png)
![(2-bromo-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10900598.png)
